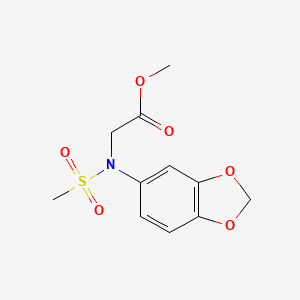

methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is a related compound with the molecular formula C12H17NO2 and a molecular weight of 207.2689 . Another related compound is “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine” with a molecular formula of C9H12NO2 and a molecular weight of 166.20 .

Synthesis Analysis

“N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ([11C]MBDB)” was prepared by methylation of the demethyl precursor BDB with [11C]CHI . The radiosynthesis was optimized with regard to temperature, reaction time, and amount of precursor .

Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is available as a 2d Mol file . The IUPAC Standard InChIKey for this compound is USWVWJSAJAEEHQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity .

Physical And Chemical Properties Analysis

The molecular weight of “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is 207.2689 . Another related compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, has a molecular weight of 166.20 .

科学的研究の応用

Chemical Modification and Synthesis

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is an important intermediate in the chemical modification of biopolymers, contributing to the development of novel materials with specific properties. Petzold-Welcke et al. (2014) discuss the modification of xylan, a biopolymer, to produce ethers and esters with unique properties, potentially applicable in drug delivery and as antimicrobial agents. This work highlights the utility of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate in synthesizing xylan derivatives for broad applications, including in the pharmaceutical sector (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Drug Delivery Systems

In the realm of drug delivery, advancements in nanoformulations have shown significant potential for improving therapeutic outcomes in cardiovascular diseases. Geldenhuys et al. (2017) review the development of delivery systems, including the use of small organic compounds and nanoparticles, to target the cardiovascular system effectively. This research underscores the potential of incorporating chemical entities like methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate in creating effective formulations for cardiovascular therapeutics (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

Photolysis and Environmental Impact

The study of sulfonylurea herbicides' photolysis, including compounds related to methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate, reveals insights into their environmental fate and degradation. Headley et al. (2010) provide a comprehensive review on the mass spectrometry of sulfonylurea herbicides' photolysis in Canadian Prairie waters, highlighting the importance of understanding these processes for environmental monitoring and pollution control (Headley, Du, Peru, & McMartin, 2010).

Antimicrobial and Antioxidant Properties

Chemical derivatives of D-glucans, potentially synthesized using intermediates like methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate, have been studied for their antimicrobial and antioxidant properties. Kagimura et al. (2015) discuss the biological and technological potential of chemically modified D-glucans, including their application as anticoagulants, antitumors, antioxidants, and antivirals. This review highlights the broad applicability of such chemically modified biopolymers in the biomedical and pharmaceutical industries (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).

作用機序

Target of Action

Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is a complex compound with a structure similar to other known substances Compounds with similar structures have been found to interact with monoaminergic systems, binding to dopamine, serotonin, and norepinephrine transporters .

Mode of Action

Based on its structural similarity to other substances, it is predicted that it may inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, potentially leading to various physiological effects.

Biochemical Pathways

Compounds with similar structures have been found to affect the monoaminergic systems . This could potentially influence various downstream effects, including mood regulation, cognition, and motor control.

Result of Action

Based on its predicted interaction with monoaminergic systems , it could potentially lead to changes in mood, cognition, and motor control.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-16-11(13)6-12(19(2,14)15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBFMKXLABDIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2917984.png)

![N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917985.png)